(3R)-2,3-dimethyl-4-nitrobutan-2-ol is a chiral organic compound characterized by a nitro group and two methyl groups attached to a butanol backbone. It is a secondary alcohol with the molecular formula CHNO and a molecular weight of 159.20 g/mol. The compound's structure features a stereocenter at the second carbon, which imparts unique chemical properties and biological activities.
Several methods exist for synthesizing (3R)-2,3-dimethyl-4-nitrobutan-2-ol:
(3R)-2,3-dimethyl-4-nitrobutan-2-ol has potential applications in:
(3R)-2,3-dimethyl-4-nitrobutan-2-ol can be compared with several structurally related compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2-Methyl-1-butanol | One methyl group | Higher volatility |
| 1-Nitrobutane | Nitro group at terminal position | Less steric hindrance |
| 2,4-Dimethylphenol | Aromatic ring with two methyl groups | Exhibits different reactivity patterns |
| 1-(4-Nitrophenyl)ethanol | Nitro group on aromatic ring | Potentially more potent as an antimicrobial |
The uniqueness of (3R)-2,3-dimethyl-4-nitrobutan-2-ol lies in its specific stereochemistry and combination of functional groups that may impart distinct reactivity and biological activity compared to these similar compounds.
The thermodynamic stability of (3R)-2,3-dimethyl-4-nitrobutan-2-ol represents a critical parameter for determining safe handling, storage, and processing conditions. The compound exhibits moderate thermal stability characteristics typical of nitroalkane compounds, with decomposition energies exceeding 500 J/g, indicating significant potential for exothermic decomposition under elevated temperature conditions [2] [3].
Differential scanning calorimetry studies of structurally related nitroalkanes demonstrate that decomposition onset temperatures typically occur within the range of 129-156°C for nitro-containing organic compounds [4]. The thermal decomposition process follows a characteristic pattern involving initial bond cleavage at the carbon-nitrogen interface, followed by rapid exothermic reactions that can propagate throughout the molecular structure [2].
The activation energy for thermal decomposition processes in nitroalkanes generally ranges from 80-200 kJ/mol, with specific values dependent upon molecular structure and stereochemical configuration [3]. For tertiary nitroalkanes such as (3R)-2,3-dimethyl-4-nitrobutan-2-ol, the presence of multiple methyl substituents provides additional steric stabilization that may increase the activation energy barrier relative to primary or secondary nitroalkanes [2].
| Parameter | Value | Notes | Reference |
|---|---|---|---|
| Decomposition Energy (J/g) | >500 | Typical for nitroalkanes | [2] [3] |
| Onset Temperature Range (°C) | 129-156 | Based on nitro compound studies | [4] |
| Maximum Recommended Process Temperature (°C) | <150 | Conservative estimate | [2] |
| Thermal Stability Classification | Moderate thermal stability | Sensitive to heat and friction | [5] |
The maximum recommended process temperature for safe handling has been conservatively estimated at temperatures below 150°C to prevent unwanted decomposition reactions that could lead to rapid heat generation and potential hazardous conditions [2]. This temperature limitation requires careful consideration during synthetic procedures and purification processes involving this compound.
The thermodynamic stability of (3R)-2,3-dimethyl-4-nitrobutan-2-ol is influenced by several molecular factors, including the stabilizing effect of the tertiary alcohol configuration and the electron-withdrawing properties of the nitro group [6]. The compound's Gibbs free energy of formation reflects the balance between bond formation energies and entropy contributions from molecular flexibility [6].
The solubility behavior of (3R)-2,3-dimethyl-4-nitrobutan-2-ol demonstrates the principle of "like dissolves like," with the compound exhibiting preferential dissolution in polar organic solvents due to its hydroxyl and nitro functional groups [7] [8] [9]. The molecular structure contains both polar and nonpolar regions, creating amphiphilic character that influences its interaction with various solvent systems.
In polar organic solvents, (3R)-2,3-dimethyl-4-nitrobutan-2-ol demonstrates good solubility through multiple intermolecular interaction mechanisms. The hydroxyl group serves as both a hydrogen bond donor and acceptor, facilitating strong interactions with protic solvents such as methanol and ethanol [7]. The nitro group, with its high dipole moment (typically 3.5-4.0 D for nitro compounds), contributes to dipole-dipole interactions with polar aprotic solvents [10].
| Solvent Type | Solubility | Mechanism | Reference |
|---|---|---|---|
| Water | Limited | Hydrogen bonding with hydroxyl group | [7] [8] [9] |
| Polar Organic Solvents | Good | Dipole-dipole interactions | [7] [8] |
| Alcohols (Methanol, Ethanol) | Good | Hydrogen bonding | [7] [8] |
| Acetone | Good | Dipole interactions | [7] [8] |
| Chloroform | Good | Dipole interactions | [7] [8] |
| Nonpolar Hydrocarbons | Poor | Incompatible polarity | [7] [8] |
Despite the presence of the hydroxyl group, (3R)-2,3-dimethyl-4-nitrobutan-2-ol exhibits limited water solubility. This behavior reflects the significant contribution of the hydrophobic alkyl framework, which comprises six carbon atoms arranged in a branched configuration [7]. The calculated LogP value of 1.19 indicates moderate lipophilicity, consistent with limited aqueous solubility [1].
The reduced water solubility compared to smaller nitroalkanes results from the increased hydrophobic surface area contributed by the dimethyl substitution pattern. As the nonpolar carbon chain length increases, the hydrogen bonding capability of the hydroxyl group becomes insufficient to overcome the unfavorable entropy of hydration for the hydrophobic regions [8] [9].
Excellent solubility in polar organic solvents such as acetone, dimethyl sulfoxide, and lower alcohols enables versatile applications in synthetic chemistry and analytical procedures. The compound's compatibility with chloroform and dichloromethane facilitates extraction and purification processes commonly employed in organic synthesis [7] [8].
The crystallographic properties of (3R)-2,3-dimethyl-4-nitrobutan-2-ol reflect the complex interplay between intermolecular hydrogen bonding, van der Waals forces, and steric considerations arising from the tertiary alcohol configuration. Crystallographic studies of related tertiary alcohols provide insight into the potential polymorphic behavior and solid-state packing arrangements of this compound [11] [12].
Tertiary alcohols demonstrate distinctive crystallographic behavior compared to primary and secondary alcohols due to the steric hindrance imposed by multiple alkyl substituents around the hydroxyl-bearing carbon atom [11]. The crystal structure of (3R)-2,3-dimethyl-4-nitrobutan-2-ol is expected to exhibit hydrogen bonding networks involving the hydroxyl group, with the nitro group potentially participating in additional dipole-dipole interactions [12].
Studies of tertiary butyl alcohol have revealed multiple polymorphic forms with different space group symmetries and packing arrangements [11] [12]. Phase transitions in tertiary alcohols occur through molecular reorientations and rotational movements of the alkyl substituents, suggesting that (3R)-2,3-dimethyl-4-nitrobutan-2-ol may exhibit similar polymorphic behavior [13].
The crystal packing of (3R)-2,3-dimethyl-4-nitrobutan-2-ol involves multiple types of intermolecular interactions. The hydroxyl group forms hydrogen bonds with neighboring molecules, creating extended networks that stabilize the crystal lattice [11]. The nitro group contributes to crystal stability through dipole-dipole interactions and potential weak hydrogen bonding with methyl hydrogen atoms [14].
Calorimetric investigations of tertiary nitrobutane have identified multiple phase transitions associated with molecular reorientations and group rotations [13]. These studies demonstrate that compounds containing both tertiary alcohol and nitro functionalities exhibit complex thermal behavior with distinct phase transition temperatures at 215.3 K, 260.1 K, and melting at 299.2 K [13].
Based on structural analogy with related tertiary nitroalkanes, the crystal system is anticipated to belong to either orthorhombic or triclinic symmetry, with space group assignments dependent upon the specific hydrogen bonding patterns and molecular packing arrangements [13]. The unit cell dimensions would reflect the molecular size and shape, with consideration for the steric bulk of the dimethyl substituents and the spatial requirements of the nitro group [12].